molecular formula C16H30N2O3S2 B4472426 N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4472426
M. Wt: 362.6 g/mol
InChI Key: WQTIUORBDMNPPX-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexylsulfanyl group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexylsulfanyl group, and the addition of the ethanesulfonyl group. Common reagents used in these reactions include cyclohexylthiol, ethanesulfonyl chloride, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanesulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(CYC

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S2/c1-2-23(20,21)18-11-8-14(9-12-18)16(19)17-10-13-22-15-6-4-3-5-7-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTIUORBDMNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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